11(S)-HEDE

Description

Properties

IUPAC Name |

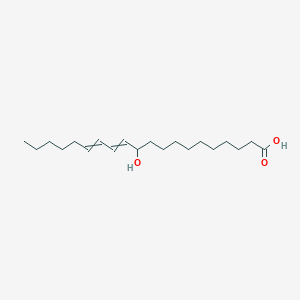

11-hydroxyicosa-12,14-dienoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h7,10,13,16,19,21H,2-6,8-9,11-12,14-15,17-18H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMIRVFIVOGVIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(CCCCCCCCCC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Biosynthetic Pathway of 11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE)

For Researchers, Scientists, and Drug Development Professionals

Abstract

11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) is a stereoisomer of the hydroxyeicosatetraenoic acid family of lipid mediators derived from arachidonic acid. Unlike its more studied counterparts, the synthesis and biological role of 11(S)-HETE are nuanced, arising from both specific enzymatic pathways and non-enzymatic oxidative stress. Emerging evidence links 11(S)-HETE to significant pathophysiological processes, including cardiovascular disease and inflammation, distinguishing its activity from the 11(R) enantiomer. This technical guide provides a comprehensive overview of the biosynthetic and synthetic pathways of 11(S)-HETE. It includes detailed experimental protocols for its study, quantitative data on its biological effects, and visual diagrams of key pathways and workflows to support researchers in this evolving field.

Biosynthetic Pathways of 11-HETE

The formation of 11-HETE in biological systems occurs through multiple pathways, with the stereochemistry of the product being a critical determinant of its origin. 11(S)-HETE is primarily generated via cytochrome P450 (CYP)-mediated metabolism and non-enzymatic lipid peroxidation, whereas cyclooxygenase (COX) enzymes exclusively produce the 11(R) enantiomer.[1][2]

Cytochrome P450 (CYP) Pathway

Several CYP enzymes can metabolize arachidonic acid to form 11-HETE. Notably, CYP1B1 is a predominant enzyme in this conversion, capable of producing both 11(R)- and 11(S)-HETE.[1][2] Studies using rat liver microsomes have shown that while both enantiomers are produced, the 11(R) form is often more predominant in this specific enzymatic system.[2] The reaction is NADPH-dependent and involves the direct hydroxylation of the arachidonic acid backbone.

Non-Enzymatic Pathway (Lipid Peroxidation)

11(S)-HETE is also a product of non-enzymatic, free radical-mediated oxidation of arachidonic acid.[2] This pathway is particularly relevant under conditions of oxidative stress. The free radical attack on arachidonic acid leads to the formation of a racemic mixture of various HETE isomers, including both 11(S)-HETE and 11(R)-HETE.[3] Consequently, an elevated plasma level of 11-HETE, particularly a higher ratio of 11(S)-HETE, is often considered a biomarker of increased oxidative stress and lipid peroxidation.[2]

Cyclooxygenase (COX) Pathway (11(R)-HETE Specific)

It is crucial to distinguish the biosynthesis of 11(S)-HETE from its enantiomer. The COX-1 and COX-2 enzymes, as part of the prostaglandin synthesis pathway, also produce 11-HETE as a byproduct. However, this enzymatic process is stereospecific and exclusively generates 11(R)-HETE.[3]

Figure 1: Overview of the main biosynthetic routes leading to the formation of 11-HETE enantiomers.

Chemical Synthesis of 11(S)-HETE

The total chemical synthesis of specific HETE enantiomers is essential for producing pure standards for research and for developing potential therapeutic agents. While detailed, step-by-step protocols for 11(S)-HETE are proprietary or embedded in complex literature, the general strategy involves a convergent synthesis approach. This typically requires:

-

Chiral Precursors: The synthesis begins with a chiral starting material to establish the (S)-stereochemistry at the C-11 position.

-

Wittig Reaction: A common method involves coupling a chiral aldehyde fragment (containing the hydroxyl group) with a phosphonium ylide (Wittig reagent) derived from a fragment containing the carboxylic acid moiety and the remaining carbon chain of arachidonic acid.

-

Protecting Groups: Throughout the synthesis, protecting groups are employed to mask reactive functional groups (like alcohols and carboxylic acids) to prevent unwanted side reactions. These groups must be stable under various reaction conditions and selectively removable at the end of the synthesis (an orthogonal strategy).

-

Stereocontrolled Double Bond Formation: The geometry of the double bonds is carefully controlled during the synthesis to match the natural configuration of HETE.

-

Deprotection: The final step involves the removal of all protecting groups to yield the final 11(S)-HETE molecule.

Quantitative Data

Biological Activity of 11(S)-HETE in Cardiomyocytes

The following table summarizes the effect of treating RL-14 human cardiomyocyte cells with 20 µM of 11(S)-HETE or 11(R)-HETE for 24 hours. Data is presented as the percentage increase compared to a control group.

| Gene/Protein Target | Effect of 11(R)-HETE (% Increase) | Effect of 11(S)-HETE (% Increase) | Reference |

| Hypertrophic Markers (mRNA) | [1] | ||

| ANP | - | 231% | [1] |

| β-MHC | - | 499% | [1] |

| β/α-MHC Ratio | 132% | 107% | [1] |

| ACTA-1 | 46% | 282% | [1] |

| CYP Enzymes (mRNA) | [1] | ||

| CYP1B1 | 116% | 142% | [1] |

| CYP1A1 | 112% | 109% | [1] |

| CYP4A11 | 70% | 90% | [1] |

| CYP4F2 | 167% | 257% | [1] |

| CYP2J2 | No significant change | 47% | [1] |

| CYP Enzymes (Protein) | [1] | ||

| CYP1B1 | 156% | 186% | [1] |

| CYP4F2 | 126% | 153% | [1] |

| CYP4A11 | 141% | 152% | [1] |

Enzyme Kinetics of Recombinant Human CYP1B1

11(S)-HETE acts as an allosteric activator of CYP1B1, increasing its catalytic activity. The following table shows the kinetic parameters for CYP1B1 in the presence of 11(S)-HETE.

| Condition | Vmax (pmol/min/pmol CYP1B1) | Km (nM) | Reference |

| Control (No HETE) | 0.83 ± 0.03 | 20.6 ± 2.6 | [4] |

| + 2.5 nM 11(S)-HETE | 1.15 ± 0.05 | 16.9 ± 2.5 | [4] |

| + 10 nM 11(S)-HETE | 1.48 ± 0.05 | 15.1 ± 1.8 | [4] |

Concentrations in Human Blood Samples

The following table presents the measured concentrations of 11-HETE enantiomers in human plasma and serum from healthy individuals.

| Analyte | Concentration in Plasma (ng/ml) | Concentration in Serum (ng/ml) | Reference |

| 11(S)-HETE | 0.49 ± 0.2 | 3.05 ± 0.2 | [5] |

| 11(R)-HETE | 0.02 ± 0.01 | 0.54 ± 0.1 | [5] |

Signaling and Experimental Workflows

11(S)-HETE Signaling in Cardiac Hypertrophy

11(S)-HETE, particularly when generated under oxidative stress, can induce a hypertrophic response in cardiomyocytes. This involves the upregulation of key CYP enzymes, most notably CYP1B1, which in turn can further influence cellular signaling. 11(S)-HETE also allosterically activates CYP1B1, creating a potential positive feedback loop.

Figure 2: Signaling cascade initiated by 11(S)-HETE leading to cardiomyocyte hypertrophy.

Analytical Workflow for 11-HETE Enantiomer Quantification

The accurate quantification of 11(S)-HETE and 11(R)-HETE from biological matrices requires a multi-step analytical process to ensure sensitivity, specificity, and stereochemical resolution.

Figure 3: A typical experimental workflow for the analysis of 11-HETE enantiomers.

Experimental Protocols

Cell Culture and Treatment

This protocol is adapted for studying the effects of 11-HETE on human cardiomyocytes.

-

Cell Line: Human fetal ventricular cardiomyocyte, RL-14 cells.

-

Culture Conditions: Plate cells in appropriate well plates (e.g., 12-well for RNA, 48-well for viability) and culture at 37°C in a 5% CO₂ humidified incubator until desired confluency is reached.

-

Treatment Preparation: Prepare stock solutions of 11(R)-HETE and 11(S)-HETE (Cayman Chemical or equivalent) in a suitable solvent like ethanol. Dilute to the final desired concentration (e.g., 20 µM) in serum-free medium (SFM).

-

Application: Remove the culture medium from the cells, wash with PBS, and add the medium containing the HETE enantiomer or vehicle control.

-

Incubation: Incubate the cells for the desired time period (e.g., 24 hours).

-

Harvesting: After incubation, proceed with cell harvesting for downstream analysis (e.g., RNA extraction, protein lysis, or cell viability assay).[1]

Recombinant CYP1B1 Activity Assay

This protocol measures the effect of 11-HETE on the catalytic activity of recombinant human CYP1B1.

-

Materials: Recombinant human CYP1B1, 7-ethoxyresorufin (7-ER) substrate, resorufin standard, NADPH, 11(R)- and 11(S)-HETE.

-

Reaction Setup: In a 96-well microplate, prepare a reaction mixture containing buffer and 1 pmol of recombinant human CYP1B1.

-

Substrate & Modulator Addition: Add 7-ER to the wells at various concentrations (e.g., 0–100 nM). Add the desired concentrations of 11(R)- or 11(S)-HETE (e.g., 0, 0.5, 2.5, 10, 40 nM) or vehicle control.

-

Initiation: Start the reaction by adding 100 μL of 2 mM NADPH to each well.

-

Measurement: Immediately measure the fluorescent signal of the product, resorufin, every minute for 30 minutes using a plate reader (Excitation/Emission: 550/585 nm).

-

Quantification: Calculate the quantity of resorufin formed by creating a standard curve with known concentrations of resorufin (0–200 nM) in the same incubation buffer.

-

Data Analysis: Determine enzyme kinetic parameters (Vmax, Km) by fitting the data to the Michaelis-Menten equation using appropriate software (e.g., GraphPad Prism).[6]

Extraction and Chiral Analysis of 11-HETE from Plasma

This protocol outlines the steps for quantifying 11-HETE enantiomers from a biological matrix.

-

Sample Preparation: Thaw 100 µL of human plasma on ice. Add deuterated internal standards (e.g., 12(S)-HETE-d8) for quantification.

-

Lipid Extraction: Use Solid Phase Extraction (SPE). Condition a reversed-phase SPE column with methanol and equilibrate with water. Load the plasma sample, wash with 10% methanol to remove impurities, and elute the HETEs with 1 mL of methanol.

-

Derivatization (for enhanced sensitivity): Dry the eluate under nitrogen. Reconstitute in 100 µl of diisopropylethylamine in acetonitrile (1:19, v/v). Add 50 µl of pentafluorobenzyl bromide (PFB-Br) in acetonitrile (1:9, v/v) and incubate at 60°C for 30 min to form PFB esters.[5]

-

Chiral HPLC Separation:

-

Column: Use a chiral stationary phase (CSP) column suitable for lipid separation.

-

Mobile Phase: A typical mobile phase is a gradient of hexane and a mixture of 2-propanol/methanol. For example, a linear gradient from 2% to 50% of 2-propanol/methanol (5:5, v/v) in hexanes.[5]

-

Flow Rate: Maintain a constant flow rate appropriate for the column dimensions.

-

-

Mass Spectrometry Detection (UPLC-MS/MS):

-

Ionization: Use negative mode electrospray ionization (ESI) or, if derivatized, electron capture atmospheric pressure chemical ionization (EC-APCI).

-

Analysis Mode: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) mode for high specificity and sensitivity.

-

Transitions: Monitor the specific precursor-to-product ion transitions for 11-HETE (e.g., for underivatized HETE, m/z 319 -> 167) and its deuterated internal standard.[7][8]

-

Quantification: Integrate the peak areas for 11(S)-HETE and 11(R)-HETE, normalize to the internal standard, and quantify using a standard curve.

-

Conclusion

11(S)-HETE is an important, yet understudied, lipid mediator with distinct origins and biological functions compared to its 11(R) enantiomer. Its synthesis via CYP enzymes and non-enzymatic lipid peroxidation links it directly to cellular metabolism and oxidative stress. The potent effects of 11(S)-HETE on inducing cardiomyocyte hypertrophy and modulating CYP enzyme expression highlight its potential as a key player in cardiovascular pathophysiology. The advanced analytical techniques and detailed protocols provided in this guide offer a robust framework for researchers to further investigate the synthesis, signaling, and therapeutic potential of targeting 11(S)-HETE in various disease contexts. Further research is warranted to identify specific cell surface receptors for 11(S)-HETE and to fully elucidate its downstream signaling networks.

References

- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of hydroxyeicosatetraenoic (HETEs) and epoxyeicosatrienoic acids (EETs) by cultured bovine coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protective Groups [organic-chemistry.org]

- 6. The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 11,12-leukotriene A4, 11S,12S-oxido-5Z,7E,9E,14Z-eicosatetraenoic acid, a novel leukotriene of the 12-lipoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. atsjournals.org [atsjournals.org]

endogenous production of 11(S)-HEDE in cells

An In-Depth Technical Guide on the Endogenous Production of 11(S)-HETE in Cells

Introduction

Eicosanoids are a class of signaling lipids derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid (AA). Among these, hydroxyeicosatetraenoic acids (HETEs) represent a significant family of metabolites involved in a wide array of physiological and pathological processes. 11-hydroxyeicosatetraenoic acid (11-HETE) is a mid-chain HETE that exists as two stereoisomers, 11(S)-HETE and 11(R)-HETE. These enantiomers are produced through distinct enzymatic and non-enzymatic pathways and can elicit different cellular responses.[1] This technical guide provides a comprehensive overview of the endogenous production of 11(S)-HETE, its cellular effects, and the experimental protocols used for its study, tailored for researchers and professionals in drug development.

Endogenous Production of 11(S)-HETE

The synthesis of 11-HETE in cells occurs via multiple pathways, with the stereochemical outcome depending on the specific mechanism.

-

Non-Enzymatic Pathway (Free Radical Oxidation): The primary route for 11(S)-HETE production is through non-enzymatic free radical oxidation of arachidonic acid.[1][2] This process, often initiated by reactive oxygen species (ROS) during oxidative stress, results in a racemic mixture of various HETEs, including both 11(S)-HETE and 11(R)-HETE.[2] The elevated presence of 11-HETE in plasma is often considered a marker of lipid peroxidation and heightened oxidative stress.[1]

-

Enzymatic Pathways:

-

Cytochrome P450 (CYP) Monooxygenases: Certain CYP enzymes can metabolize arachidonic acid to produce both 11(R)- and 11(S)-HETE. For instance, incubation of rat liver microsomes with arachidonic acid in the presence of NADPH yields both enantiomers, with the R-enantiomer being predominant.[1] CYP1B1 is noted as a predominant enzyme in 11-HETE formation.[1]

-

Cyclooxygenase (COX) Enzymes: The COX-1 and COX-2 enzymes, primarily known for prostaglandin synthesis, can also produce 11-HETE as a byproduct. However, this pathway exclusively generates the 11(R)-HETE enantiomer.[1][2][3]

-

The distinction between these pathways is critical, as the cellular effects of 11-HETE can be enantioselective. Chiral analysis is necessary to differentiate the S and R isomers and thus infer the likely production pathway.[4]

Cellular Signaling and Physiological Roles

Recent studies have highlighted the potent biological activities of 11(S)-HETE, particularly in cardiac cells. In human cardiomyocyte (RL-14) cell lines, 11(S)-HETE has been shown to be a more potent inducer of cellular hypertrophy than its R-enantiomer.[1]

The proposed mechanism involves the significant upregulation of several CYP enzymes, most notably CYP1B1. 11(S)-HETE not only increases the mRNA and protein expression of CYP1B1 but also allosterically enhances its catalytic activity.[1] This creates a potential positive feedback loop where oxidative stress produces 11(S)-HETE, which in turn enhances the activity of an enzyme capable of metabolizing arachidonic acid, potentially leading to further production of bioactive lipids that drive the hypertrophic phenotype.[1]

Data Presentation

The quantitative effects of 11(S)-HETE have been characterized in human cardiomyocyte (RL-14) cells following treatment with 20 µM for 24 hours.[1]

Table 1: Quantitative Effects of 11(S)-HETE on Hypertrophic Markers and Cell Size

| Parameter | % Increase vs. Control | Reference |

|---|---|---|

| Atrial Natriuretic Peptide (ANP) mRNA | 231% | [1] |

| β-Myosin Heavy Chain (β-MHC) mRNA | 499% | [1] |

| β/α-MHC mRNA Ratio | 107% | [1] |

| Cell Surface Area | 34% |[1] |

Table 2: Quantitative Effects of 11(S)-HETE on CYP mRNA Expression

| Gene | % Increase vs. Control | Reference |

|---|---|---|

| CYP1B1 | 142% | [1] |

| CYP1A1 | 109% | [1] |

| CYP4A11 | 90% | [1] |

| CYP4F11 | 416% | [1] |

| CYP4F2 | 257% | [1] |

| CYP2J2 | 47% | [1] |

| CYP2E1 | 163% |[1] |

Table 3: Quantitative Effects of 11(S)-HETE on CYP Protein Expression

| Protein | % Increase vs. Control | Reference |

|---|---|---|

| CYP1B1 | 186% | [1] |

| CYP4F2 | 153% | [1] |

| CYP4A11 | 152% |[1] |

Table 4: Effect of 11(S)-HETE on CYP1B1 Catalytic Activity in Human Liver Microsomes

| 11(S)-HETE Concentration | % Increase in Activity vs. Control | Reference |

|---|---|---|

| 10 nM | 7% | [1] |

| 20 nM | 19% | [1] |

| 40 nM | 36% | [1] |

| 100 nM | 83% |[1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of 11(S)-HETE production and function.

Protocol 1: Cell Culture and Treatment for Hypertrophy Studies [1]

-

Cell Line: Human fetal ventricular cardiomyocyte, RL-14 cells.

-

Culture Conditions: Plate cells in 12-well plates at an appropriate density. Culture in standard medium supplemented with fetal bovine serum.

-

Treatment: Treat cells with 20 µM 11(S)-HETE for 24 hours. A vehicle control (e.g., ethanol or DMSO) should be run in parallel.

-

Viability Assay: Confirm that the treatment concentration is not cytotoxic using an MTT assay prior to definitive experiments.

-

Harvesting: After 24 hours, harvest cells for RNA isolation, protein extraction, or imaging.

Protocol 2: Quantification of mRNA Expression by RT-PCR [1]

-

RNA Isolation: Isolate total RNA from treated and control cells using TRIzol reagent according to the manufacturer's protocol.

-

Quantification and Quality Control: Determine RNA concentration by measuring absorbance at 260 nm. Assess purity by the 260/280 ratio (should be >1.8).

-

cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of total RNA using a reverse transcriptase kit.

-

Real-Time PCR: Perform quantitative PCR using gene-specific primers for hypertrophic markers (e.g., ANP, β-MHC) and CYP enzymes. Use a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Protocol 3: Quantification of Protein Expression by Western Blot [1]

-

Protein Extraction: Lyse cells in RIPA buffer containing protease inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against target proteins (e.g., CYP1B1, CYP4F2) overnight at 4°C.

-

Wash and incubate with an appropriate HRP-linked secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 4: CYP1B1 Catalytic Activity Assay (EROD Assay) [1]

-

System: Use human liver microsomes (0.1 mg/mL) or recombinant human CYP1B1 enzyme (1 pmol).

-

Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing 100 mM potassium phosphate buffer (pH 7.4), 5 mM magnesium chloride, and the enzyme source.

-

Substrate: Add the fluorescent substrate 7-ethoxyresorufin (7-ER) (e.g., 2 µM).

-

Treatment: Add varying concentrations of 11(S)-HETE (e.g., 0-100 nM).

-

Initiation: Start the reaction by adding 1 mM NADPH.

-

Measurement: Measure the formation of the fluorescent product, resorufin, kinetically over 30 minutes at 37°C using a plate reader (Excitation/Emission: ~550/585 nm).

-

Quantification: Calculate the rate of resorufin formation by comparing to a standard curve of known resorufin concentrations.

Protocol 5: Extraction and Quantification of 11(S)-HETE by LC-MS/MS (Generalized from[4][5])

-

Sample Preparation: Collect cell culture supernatants or cell lysates. Add an internal standard (e.g., 12(S)-HETE-d8) to each sample.

-

Solid-Phase Extraction (SPE):

-

Acidify the sample to pH ~3.5.

-

Load the sample onto a conditioned C18 SPE cartridge.

-

Wash the cartridge with a low-percentage organic solvent to remove interferences.

-

Elute the lipids with a high-percentage organic solvent (e.g., ethyl acetate or methanol).

-

-

Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase.

-

Chromatography:

-

System: Use a UPLC/HPLC system.

-

Column: Employ a chiral column to separate 11(S)-HETE from 11(R)-HETE, or a standard C18 column for total 11-HETE.

-

Mobile Phase: Use a gradient of acetonitrile and water, both containing 0.1% formic acid.

-

-

Mass Spectrometry:

-

System: Use a tandem mass spectrometer (e.g., triple quadrupole).

-

Ionization: Operate in negative electrospray ionization (ESI) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) mode. The transition for HETEs is typically m/z 319.2 -> [characteristic fragment ion].

-

-

Quantification: Generate a standard curve using authentic 11(S)-HETE standard and quantify the analyte in samples by comparing its peak area to that of the internal standard.

References

- 1. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and quantification of metabolites of arachidonic acid from cultures of endothelial cells by HPLC-MS2 - PubMed [pubmed.ncbi.nlm.nih.gov]

11(S)-HETE: An In-Depth Technical Guide to a Potential Biomarker

For Researchers, Scientists, and Drug Development Professionals

Introduction

11(S)-hydroxyeicosatetraenoic acid, or 11(S)-HETE, is a lipid mediator derived from the oxygenation of arachidonic acid. While its sibling molecules in the hydroxyeicosatetraenoic acid (HETE) family have been more extensively studied, emerging evidence suggests that 11(S)-HETE may serve as a valuable biomarker in a variety of pathological conditions, including cardiovascular disease, inflammation, and cancer. This technical guide provides a comprehensive overview of the current understanding of 11(S)-HETE, with a focus on its biosynthesis, metabolism, signaling pathways, and analytical methodologies for its quantification.

Biosynthesis and Metabolism of 11(S)-HETE

11(S)-HETE is primarily formed through non-enzymatic pathways involving the interaction of arachidonic acid with reactive oxygen species (ROS), making it a potential indicator of oxidative stress.[1] Enzymatic production of 11-HETE also occurs, though the R-enantiomer is the predominant form in these pathways. For instance, cyclooxygenases (COX-1 and COX-2) and cytochrome P450 enzymes can produce 11(R)-HETE.[1][2] However, studies have shown that 11(S)-HETE can be the more prevalent enantiomer in human plasma and serum.[1]

The metabolic fate of 11(S)-HETE is an important aspect of its biological activity. A key metabolic pathway is its oxidation to 11-oxo-eicosatetraenoic acid (11-oxo-ETE) by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[3] 11-oxo-ETE itself has demonstrated antiproliferative effects, suggesting that the balance between 11(S)-HETE and its metabolites may be crucial in regulating cellular processes.[1]

References

- 1. Cellular uptake and antiproliferative effects of 11-oxo-eicosatetraenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Analysis of 11(S)-HEDE in Mammalian Tissues: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

11(S)-hydroxyeicosatetraenoic acid (11(S)-HEDE) is a stereoisomer of a bioactive lipid mediator derived from the oxygenation of arachidonic acid. While its counterpart, 11(R)-HETE, is a well-known product of cyclooxygenase (COX) enzymes, the origins and functions of 11(S)-HEDE in mammalian physiology are part of an expanding area of research. This technical guide provides an in-depth overview of the discovery, biosynthesis, and known biological activities of 11(S)-HEDE. It details the experimental protocols required for its extraction from mammalian tissues and its specific quantification, presents available quantitative data, and visualizes the key pathways and workflows. This document serves as a comprehensive resource for professionals engaged in eicosanoid research and the development of therapeutics targeting lipid signaling pathways.

Introduction to 11(S)-HEDE

Hydroxyeicosatetraenoic acids (HETEs) are a class of oxygenated metabolites of arachidonic acid that play pivotal roles in a multitude of physiological and pathological processes, including inflammation, cell proliferation, and cardiovascular function. These molecules exist as various positional isomers (e.g., 5-HETE, 12-HETE, 15-HETE) and, for most, as stereoisomers (R and S enantiomers). The specific stereochemistry of a HETE molecule is critical as it often dictates its biological activity and metabolic fate.

11(S)-HEDE is the S-enantiomer of 11-HETE. Its discovery in mammalian tissues, distinct from the more common COX-derived 11(R)-HETE, has pointed towards alternative enzymatic and non-enzymatic pathways of arachidonic acid metabolism. Understanding the unique origins and functions of 11(S)-HEDE is crucial for elucidating its role in health and disease.

Discovery and Biosynthesis of 11(S)-HEDE

The presence of 11(S)-HEDE in mammalian systems is attributed to pathways that are distinct from the cyclooxygenase (COX) pathway, which exclusively produces 11(R)-HETE.[1][2] The primary routes for 11(S)-HEDE formation are through cytochrome P450 (CYP) monooxygenases and non-enzymatic lipid peroxidation.

-

Cytochrome P450 (CYP) Pathway : Certain CYP enzymes can metabolize arachidonic acid to form both 11(R)- and 11(S)-HETE.[1] Studies using rat liver microsomes have shown that while the R-enantiomer is the predominant product of this pathway, the S-enantiomer is also generated.[1] CYP1B1 has been identified as a predominant enzyme responsible for 11-HETE formation.[1]

-

Non-Enzymatic Lipid Peroxidation : In conditions of oxidative stress, arachidonic acid can undergo non-enzymatic oxidation by reactive oxygen species (ROS). This process is not stereospecific and results in the formation of a racemic mixture, containing equal amounts of R- and S-enantiomers of various HETEs, including 11-HETE.[2][3] Therefore, an elevated level of 11(S)-HETE can be a marker for lipid peroxidation and oxidative stress.[1]

Biological Functions and Signaling

While research into the specific signaling pathways of 11(S)-HEDE is ongoing, recent studies have begun to uncover its biological effects, particularly in the cardiovascular system. Unlike other eicosanoids such as 12(S)-HETE, for which the G-protein coupled receptor GPR31 has been identified, a specific cell surface receptor for 11(S)-HEDE has not yet been discovered.[4][5] Current evidence points towards an intracellular mechanism of action.

A key reported function of 11(S)-HETE is the induction of cellular hypertrophy in human cardiomyocytes.[1] In these cells, both 11(R)- and 11(S)-HETE were found to increase cell size and hypertrophic markers, but the effect of the S-enantiomer was significantly more pronounced.[1]

The mechanism appears to involve the regulation of gene expression of several CYP enzymes. Treatment of cardiomyocytes with 11(S)-HETE leads to a significant upregulation of mRNA and protein levels for CYP1B1, CYP1A1, CYP4F2, CYP4A11, and CYP2J2.[1] Furthermore, 11(S)-HETE was shown to allosterically activate the CYP1B1 enzyme, suggesting a potential positive feedback loop where 11(S)-HETE enhances the expression and activity of an enzyme involved in its own metabolism or the metabolism of other key signaling molecules.[1]

Quantitative Data of 11(S)-HEDE in Mammalian Tissues

The concentration of 11-HETE enantiomers can vary significantly between species, tissue types, and the biological matrix (e.g., plasma vs. serum). The process of blood clotting, for instance, can dramatically alter the observed levels and ratios of these isomers. Chiral analysis is essential to accurately quantify the distinct enantiomers.

| Biological Matrix/Tissue | Species | Condition | 11(S)-HEDE Concentration | 11(R)-HETE Concentration | Key Finding | Reference |

| Plasma | Human | Untreated | 0.49 ± 0.2 ng/mL | 0.02 ± 0.01 ng/mL | 11(S)-HETE is the vastly predominant enantiomer in circulating plasma. | [6] |

| Serum | Human | Post-clotting | 3.05 ± 0.2 ng/mL | 0.54 ± 0.1 ng/mL | The R/S ratio inverts upon clotting, with 11(R)-HETE increasing significantly, but 11(S)-HEDE is still present. | [6][7] |

| Liver Microsomes | Rat | In vitro incubation | Lower formation rate | Higher formation rate | Microsomal enzymes in the liver preferentially form the R-enantiomer. | [8] |

| Brain | Rat | Microsomal incubation | Higher abundance | Lower abundance | Suggests a preference for S-enantiomer formation or accumulation in the brain. | [8][9][10] |

| Small Intestine | Rat | Microsomal incubation | Higher abundance | Lower abundance | Similar to the brain, indicates a higher presence of the S-enantiomer. | [8][9][10] |

| Heart (Female) | Rat | Microsomal incubation | Higher formation rate | Lower formation rate | Demonstrates a sex-specific difference in cardiac HETE metabolism. | [11] |

Experimental Protocols

Accurate identification and quantification of 11(S)-HEDE require meticulous sample handling, robust extraction techniques, and specialized analytical methods capable of separating the R and S enantiomers.

Protocol 1: Lipid Extraction from Mammalian Tissue

This protocol is a generalized method for extracting lipids, including HETEs, from soft tissues. It is based on a modified Folch or Bligh-Dyer liquid-liquid extraction (LLE) method.

Materials:

-

Mammalian tissue (e.g., liver, brain, heart), flash-frozen in liquid nitrogen.

-

Internal Standard (IS): Deuterated 11-HETE (e.g., 11-HETE-d8).

-

Homogenizer (e.g., bead beater or Dounce).

-

Chloroform (CHCl₃), HPLC grade.

-

Methanol (MeOH), HPLC grade.

-

Ultrapure water.

-

Centrifuge capable of 4°C and >2000 x g.

-

Nitrogen gas evaporator.

Procedure:

-

Tissue Weighing: On dry ice, weigh approximately 50-100 mg of frozen tissue into a pre-chilled homogenization tube.

-

Homogenization: Add 1 mL of ice-cold MeOH and the internal standard (e.g., 10 µL of 100 ng/mL 11-HETE-d8). Homogenize the tissue thoroughly until no visible particles remain. Keep the sample on ice throughout.

-

LLE - Phase 1: Add 2 mL of CHCl₃ to the homogenate. Vortex vigorously for 1 minute. The mixture should be a single phase (ratio approx. 2:1 CHCl₃:MeOH).

-

LLE - Phase 2 (Phase Separation): Add 0.8 mL of ultrapure water. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into three layers: an upper aqueous/methanol layer, a middle protein disk, and a lower organic (chloroform) layer containing the lipids.

-

Collection: Carefully aspirate the lower organic layer using a glass Pasteur pipette, avoiding the protein interface, and transfer it to a new glass tube.

-

Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or 30°C.

-

Reconstitution: Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., 50:50 Methanol:Water). Vortex and transfer to an autosampler vial.

Protocol 2: Chiral Separation and Quantification by LC-MS/MS

This protocol outlines the analysis of the extracted lipids using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a chiral stationary phase.

Materials:

-

Reconstituted lipid extract from Protocol 1.

-

UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

-

Chiral HPLC Column: A column specifically designed for enantiomeric separation of fatty acids (e.g., Chiralpak AD-RH or similar).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Mass Spectrometer with an Electrospray Ionization (ESI) source.

Procedure:

-

LC Method Development:

-

Column: Install the chiral stationary phase column.

-

Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

-

Gradient: Develop a chromatographic gradient to separate 11-HETE from other isomers and resolve the R and S enantiomers. An example gradient could be:

-

0-2 min: 50% B

-

2-15 min: Ramp to 95% B

-

15-18 min: Hold at 95% B

-

18.1-22 min: Return to 50% B for re-equilibration.

-

-

Injection Volume: 5-10 µL.

-

-

MS/MS Method Development:

-

Ionization Mode: Use negative ion mode ESI, as carboxylic acids ionize well in this mode.

-

MRM Transitions: Determine the specific Multiple Reaction Monitoring (MRM) transitions for 11-HETE and its deuterated internal standard.

-

Parent Ion (Q1): m/z 319.2 (for [M-H]⁻ of C₂₀H₃₂O₃).

-

Fragment Ion (Q3): A characteristic fragment, e.g., m/z 167.1 (from cleavage adjacent to the hydroxyl group).

-

Internal Standard: Monitor the corresponding transition (e.g., m/z 327.2 -> 174.1 for 11-HETE-d8).

-

-

Optimization: Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.

-

-

Data Acquisition: Create a sequence including calibration standards, quality controls, and the unknown tissue samples.

-

Data Analysis:

-

Integrate the peak areas for the 11(S)-HEDE, 11(R)-HEDE, and the internal standard in each sample.

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

-

Calculate the concentration of 11(S)-HEDE in the tissue samples using the regression equation from the calibration curve, correcting for the initial tissue weight.

-

Conclusion and Future Directions

The discovery of 11(S)-HEDE in mammalian tissues, with origins in CYP-mediated metabolism and non-enzymatic peroxidation, distinguishes it from its well-characterized COX-derived 11(R) enantiomer. Emerging evidence for its potent biological activity, such as the induction of cardiomyocyte hypertrophy, highlights its potential significance in cardiovascular pathophysiology. The higher circulating levels of 11(S)-HEDE compared to 11(R)-HEDE in human plasma further underscore the importance of its specific analysis.

Future research should focus on three key areas:

-

Receptor Identification: Deorphanizing a specific cell surface or nuclear receptor for 11(S)-HEDE is critical to fully understanding its signal transduction pathways.

-

Enzymatic Specificity: Identifying the specific CYP450 isoforms responsible for 11(S)-HEDE synthesis in different tissues will provide valuable targets for modulating its production.

-

Pathophysiological Roles: Expanding the investigation of 11(S)-HEDE's function beyond the heart to other systems, such as the brain and intestine where it is also abundant, will clarify its broader role in health and disease.

The robust analytical methods detailed in this guide provide the necessary tools for researchers to pursue these questions and further unravel the complex biology of this intriguing lipid mediator.

References

- 1. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Sex- and enantiospecific differences in the formation rate of hydroxyeicosatetraenoic acids in rat organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]

An In-depth Technical Guide to the Enzymatic vs. Non-Enzymatic Formation of 11(S)-HEDE

For Researchers, Scientists, and Drug Development Professionals

Abstract

11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) is a stereoisomer of 11-hydroxyeicosatetraenoic acid (11-HETE), a bioactive lipid mediator derived from arachidonic acid. Its formation in biological systems can occur through two distinct pathways: highly specific enzymatic reactions and non-specific non-enzymatic autooxidation. This technical guide provides a comprehensive overview of both formation routes, presenting quantitative data, detailed experimental protocols, and insights into the downstream signaling pathways of 11(S)-HETE, particularly in the context of cardiac pathophysiology. Understanding the differential formation and function of 11(S)-HETE is critical for researchers in pharmacology, biochemistry, and drug development aiming to modulate its activity for therapeutic benefit.

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are a family of signaling lipids generated from the oxygenation of arachidonic acid. They exist as various positional isomers and stereoisomers, each with distinct biological activities. 11-HETE, in particular, has been implicated in a range of physiological and pathological processes. The stereochemistry at the C-11 position, resulting in either 11(S)-HETE or 11(R)-HETE, is a critical determinant of its biological function. While both enantiomers can be formed, their origins and subsequent signaling cascades differ significantly. This guide will dissect the enzymatic and non-enzymatic pathways leading to the formation of 11(S)-HETE, providing the necessary technical details for its study.

Formation of 11(S)-HEDE

The synthesis of 11(S)-HETE can be broadly categorized into two main pathways: enzymatic and non-enzymatic.

Enzymatic Formation

The primary enzymatic route for the formation of 11-HETE involves cytochrome P450 (CYP) enzymes. Specifically, CYP1B1 has been identified as a key enzyme in the metabolism of arachidonic acid to mid-chain HETEs, including 11-HETE.[1][2] While this enzymatic process can produce both R and S enantiomers, the R-enantiomer is often predominant.[3] However, the formation of 11(S)-HETE via CYP1B1 is a recognized pathway.[3] In contrast, cyclooxygenase (COX)-1 and COX-2 enzymes exclusively produce the 11(R)-HETE enantiomer.[4]

Key Characteristics of Enzymatic Formation:

-

Stereospecificity: While not exclusively producing the S-enantiomer, the enzymatic reaction provides a degree of stereochemical control.

-

Regulation: The activity of CYP1B1 is subject to biological regulation, including induction by various stimuli, which in turn controls the rate of 11-HETE synthesis.

-

Cellular Location: This process occurs in cells expressing CYP1B1, such as cardiomyocytes.[3]

Non-Enzymatic Formation

11(S)-HETE can also be formed through the non-enzymatic, free-radical-mediated oxidation of arachidonic acid, a process known as autooxidation or lipid peroxidation.[3][4] This pathway is non-specific and typically occurs under conditions of oxidative stress.[3] The free radical attack on arachidonic acid leads to the formation of a racemic mixture of various HETE isomers, including both 11(S)-HETE and 11(R)-HETE.[4] Elevated plasma levels of 11-HETE are considered a marker of lipid peroxidation and heightened oxidative stress.[3]

Key Characteristics of Non-Enzymatic Formation:

-

Lack of Stereospecificity: This process yields a racemic mixture of (R) and (S) enantiomers.[4]

-

Association with Oxidative Stress: Its formation is linked to pathological conditions characterized by increased reactive oxygen species.[3]

-

Broad Occurrence: This can occur in any biological compartment where arachidonic acid is present and exposed to free radicals.

Quantitative Data

The following tables summarize the available quantitative data for the formation and activity of 11(S)-HETE.

Table 1: Kinetic Parameters for Arachidonic Acid Metabolism by Human CYP1B1

| Enzyme | Substrate | Apparent Km (μM) | Major Products | Reference |

| Human CYP1B1 | Arachidonic Acid | ~30 | 54% Mid-chain HETEs | [1] |

Note: Mid-chain HETEs include 8-, 9-, 11-, and 12-HETE.

Table 2: Effect of 11(S)-HETE on Hypertrophic Markers in RL-14 Cardiomyocytes

| Hypertrophic Marker | Treatment (20 μM 11(S)-HETE for 24h) | Fold Increase vs. Control | Reference |

| ANP mRNA | 11(S)-HETE | 231% | [3] |

| β-MHC mRNA | 11(S)-HETE | 499% | [3] |

| β/α-MHC Ratio | 11(S)-HETE | 107% | [3] |

| ACTA-1 mRNA | 11(S)-HETE | 282% | [3] |

| Cell Surface Area | 11(S)-HETE | 34% | [5] |

Table 3: Effect of 11(S)-HETE on CYP Enzyme Expression in RL-14 Cardiomyocytes

| Gene/Protein | Treatment (20 μM 11(S)-HETE for 24h) | Fold Increase vs. Control (mRNA) | Fold Increase vs. Control (Protein) | Reference |

| CYP1B1 | 11(S)-HETE | 142% | 186% | [3] |

| CYP1A1 | 11(S)-HETE | 109% | - | [3] |

| CYP4A11 | 11(S)-HETE | 90% | 152% | [3] |

| CYP4F11 | 11(S)-HETE | 416% | - | [3] |

| CYP4F2 | 11(S)-HETE | 257% | 153% | [3] |

| CYP2J2 | 11(S)-HETE | 47% | - | [3] |

Experimental Protocols

Enzymatic Synthesis of 11(S)-HETE using Human Recombinant CYP1B1

This protocol is adapted from methodologies used to study CYP-mediated arachidonic acid metabolism.

Materials:

-

Human recombinant CYP1B1

-

Arachidonic acid

-

NADPH

-

100 mM Potassium phosphate buffer (pH 7.4)

-

Reaction vials

-

Incubator/shaker

Procedure:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4) and 1 pmol of human recombinant CYP1B1.

-

Add arachidonic acid to the reaction mixture to a final concentration of 30 µM.

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the reaction by adding 100 µL of 2 mM NADPH.

-

Incubate the reaction for 30 minutes at 37°C with gentle shaking.

-

Stop the reaction by adding 2 volumes of ice-cold ethyl acetate and vortexing.

-

Extract the lipids by centrifuging the mixture and collecting the organic layer.

-

Dry the organic extract under a stream of nitrogen.

-

Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

Non-Enzymatic Synthesis of 11(S)-HETE via Arachidonic Acid Autooxidation

This protocol is a general method for inducing lipid peroxidation.

Materials:

-

Arachidonic acid

-

Phosphate-buffered saline (PBS)

-

FeSO4 (Iron (II) sulfate)

-

Ascorbic acid

-

Incubator

Procedure:

-

Prepare a solution of arachidonic acid in PBS.

-

Add FeSO4 to a final concentration of 10 µM and ascorbic acid to a final concentration of 100 µM to initiate the Fenton reaction, which generates hydroxyl radicals.

-

Incubate the mixture at 37°C for 1 hour in ambient air.

-

Stop the reaction by adding a chelating agent such as EDTA to a final concentration of 1 mM.

-

Extract the lipids using a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extract and reconstitute for analysis.

Chiral Separation and Quantification of 11-HETE Enantiomers by LC-MS/MS

Instrumentation:

-

High-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS).

-

Chiral column (e.g., Chiralpak IA-3 or Chiralpak AD-H).[6][7]

Mobile Phase (Isocratic):

-

A mixture of hexane, ethanol, water, and formic acid (e.g., 96:4:0.08:0.02, v/v/v/v).[7]

Procedure:

-

Reconstitute the dried lipid extract in the mobile phase.

-

Inject the sample onto the chiral column.

-

Perform isocratic elution to separate the 11(R)-HETE and 11(S)-HETE enantiomers.

-

Detect the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for 11-HETE.

-

Quantify the amount of each enantiomer by comparing the peak area to a standard curve of authentic 11(S)-HETE and 11(R)-HETE standards.

Cellular Assay for 11(S)-HETE-Induced Cardiomyocyte Hypertrophy

This protocol is based on the study by Helal et al. (2024).[3]

Cell Line:

-

Human fetal ventricular cardiomyocyte cell line (e.g., RL-14).

Procedure:

-

Culture RL-14 cells to the desired confluency in appropriate growth medium.

-

Treat the cells with 20 µM 11(S)-HETE or vehicle control for 24 hours.

-

For gene expression analysis:

-

Harvest the cells and extract total RNA.

-

Perform reverse transcription to synthesize cDNA.

-

Quantify the mRNA levels of hypertrophic markers (e.g., ANP, β-MHC, ACTA-1) and CYP enzymes (e.g., CYP1B1) using real-time PCR.

-

-

For protein expression analysis:

-

Lyse the cells and determine the total protein concentration.

-

Separate the proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against the proteins of interest (e.g., CYP1B1) and a loading control.

-

Detect the protein bands using a suitable secondary antibody and imaging system.

-

-

For cell size analysis:

-

Capture images of the cells using a phase-contrast microscope.

-

Measure the cell surface area using image analysis software.

-

Signaling Pathways of 11(S)-HETE

While the complete signaling cascade of 11(S)-HETE is still under investigation, recent evidence points to a significant role in cardiomyocyte hypertrophy, likely initiated through a G-protein coupled receptor (GPCR). Although the specific receptor for 11(S)-HETE has not been definitively identified, the related molecule 12-(S)-HETE has been shown to bind with high affinity to the orphan GPCR, GPR31.[8] This suggests that 11(S)-HETE may also act through a GPCR.

Proposed Signaling Pathway in Cardiomyocytes:

The study by Helal et al. (2024) provides strong evidence for a signaling pathway in which 11(S)-HETE induces cellular hypertrophy in cardiomyocytes.[3] A key downstream effector in this pathway appears to be CYP1B1.

In this proposed pathway, 11(S)-HETE binds to a putative GPCR on the cardiomyocyte cell surface, leading to the activation of downstream signaling molecules such as Protein Kinase C (PKC).[9] This cascade results in the upregulation of genes associated with cellular hypertrophy. Furthermore, a key finding is that 11(S)-HETE significantly increases both the expression and activity of CYP1B1.[3] This suggests a potential positive feedback loop where increased CYP1B1 activity could lead to the further production of HETEs, amplifying the hypertrophic response. 11(S)-HETE was also shown to allosterically activate recombinant human CYP1B1.[3]

Experimental Workflow for Investigating 11(S)-HETE Signaling:

Conclusion

The formation of 11(S)-HETE is a multifaceted process with both regulated enzymatic and unregulated non-enzymatic pathways contributing to its production. The distinction between these two routes is crucial for understanding its physiological and pathological roles. The enzymatic synthesis by CYP1B1 points to a controlled signaling function, while its non-enzymatic formation during oxidative stress suggests a role as a biomarker and potential mediator of cellular damage. The emerging evidence for its potent pro-hypertrophic effects in cardiomyocytes, mediated at least in part through the upregulation and activation of CYP1B1, highlights 11(S)-HETE as a significant target for further investigation in the context of cardiovascular disease. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers to delve deeper into the complexities of 11(S)-HETE biology and explore its potential as a therapeutic target.

References

- 1. Metabolism of retinoids and arachidonic acid by human and mouse cytochrome P450 1b1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A validated enantioselective LC-MS/MS assay for quantification of a major chiral metabolite of an achiral 11-β-hydroxysteroid-dehydrogenase 1 inhibitor in human plasma: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lipidmaps.org [lipidmaps.org]

- 8. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Eicosanoid signalling pathways in the heart - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 11(S)-HEDE and its Relation to Arachidonic Acid Metabolism

Audience: Researchers, scientists, and drug development professionals.

Introduction

11(S)-hydroxy-12E,14Z-eicosadienoic acid, or 11(S)-HEDE, is a monohydroxy fatty acid that belongs to the eicosanoid family of signaling molecules. Eicosanoids are oxidative metabolites of 20-carbon polyunsaturated fatty acids, with arachidonic acid being the most well-studied precursor. While the biological roles of many eicosanoids in inflammation, immunity, and other physiological processes are well-established, 11(S)-HEDE remains a less-characterized member of this important class of lipid mediators. This technical guide provides a comprehensive overview of the current understanding of 11(S)-HEDE, focusing on its metabolic relationship with arachidonic acid, its formation, potential biological significance, and the methodologies for its analysis.

Chemical Properties of 11(S)-HEDE

A clear understanding of the chemical properties of 11(S)-HEDE is fundamental for its study.

| Property | Value | Reference |

| Full Name | 11-hydroxy-12E,14Z-eicosadienoic acid | [1] |

| Molecular Formula | C₂₀H₃₆O₃ | [1] |

| Molecular Weight | 324.5 g/mol | [1] |

| CAS Number | 5598-37-8 (for the racemic mixture) | [1] |

| Appearance | Solution in ethanol | [1] |

| λmax | 236 nm | [1] |

| Solubility | Soluble in DMF, DMSO, and Ethanol | [1] |

Metabolism of Arachidonic Acid and Formation of 11(S)-HEDE

Arachidonic acid (AA), an omega-6 polyunsaturated fatty acid, is a central precursor for a vast array of bioactive eicosanoids. The metabolism of AA is primarily orchestrated by three enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP). 11(S)-HEDE is a metabolite derived from the COX pathway, although its direct precursor is eicosadienoic acid, which can be formed from arachidonic acid.

The formation of 11(S)-HEDE is catalyzed by cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS).[1] There are two main isoforms of COX: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for housekeeping functions, while COX-2 is inducible and its expression is upregulated during inflammation.[2]

The enzymatic reaction involves the introduction of a hydroxyl group at the 11th carbon position of eicosadienoic acid in the S configuration. This reaction is a part of the broader lipoxygenation activity of COX enzymes.[1]

Quantitative Data

Quantitative data for 11(S)-HEDE in biological systems is currently limited in the scientific literature. However, studies on related eicosanoids in inflammatory conditions such as psoriasis provide a strong rationale for its investigation in these contexts. Psoriatic skin lesions have been shown to contain various monohydroxy fatty acids, including 11-HETE and 15-HEDE.[3] Furthermore, the levels of other eicosanoids, such as 12-HETE and 13-HODE, have been shown to correlate with the severity of psoriasis.[4]

The following table presents representative kinetic parameters for COX enzymes with arachidonic acid, which can serve as a reference for potential studies on the kinetics of 11(S)-HEDE formation from eicosadienoic acid.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/µg/5 min) | Reference |

| COX-1 | Arachidonic Acid | 8.3 | - | [5] |

| COX-2 | Arachidonic Acid | 9.1 | 39 | [6] |

| COX-2 | 11,14-Eicosadienoic Acid | 7.5 | 21 | [6] |

Biological Role and Signaling Pathways

The precise biological function of 11(S)-HEDE is not yet well-defined, with some sources suggesting a lack of documented biological activity.[3] However, its formation by COX enzymes, particularly in the context of inflammation and in immune cells like macrophages, points towards a potential role in modulating inflammatory responses.[1]

Many eicosanoids exert their effects by binding to G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades. While a specific receptor for 11(S)-HEDE has not been identified, it is plausible that it may interact with one or more of the known lipid-activated GPCRs.

Based on the pro-inflammatory roles of related eicosanoids, a hypothetical signaling pathway for 11(S)-HEDE in an immune cell, such as a macrophage, could involve the activation of downstream signaling kinases like MAPKs and the transcription factor NF-κB, leading to the production of pro-inflammatory cytokines.

Experimental Protocols

The analysis of 11(S)-HEDE in biological samples requires sensitive and specific analytical techniques, primarily due to its low endogenous concentrations and the presence of its stereoisomer, 11(R)-HEDE. The following is a detailed, representative protocol for the extraction, chiral separation, and quantification of 11(S)-HEDE from a biological matrix such as plasma or skin tissue homogenate using solid-phase extraction (SPE) followed by chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Extraction (Solid-Phase Extraction)

This protocol is a general guideline and may require optimization for specific sample types.

Materials:

-

SPE cartridges (e.g., C18)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Internal standard (e.g., a deuterated analog of 11-HEDE)

-

Nitrogen evaporator

Procedure:

-

Sample Pre-treatment: To 1 mL of plasma or tissue homogenate, add an appropriate amount of the internal standard. Acidify the sample to pH ~3.5 with formic acid.

-

SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

-

Washing: Wash the cartridge with 3 mL of water to remove polar impurities.

-

Elution: Elute the retained lipids, including 11(S)-HEDE, with 3 mL of methanol.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Chiral LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Chiral column (e.g., polysaccharide-based chiral stationary phase like Chiralpak)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Representative):

-

Column: Chiralpak IA-3 or similar

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 40% B to 95% B over 15 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 25 °C

Mass Spectrometry Conditions (Representative):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM):

-

Precursor Ion (Q1): m/z 323.2 (for [M-H]⁻ of HEDE)

-

Product Ions (Q3): Specific fragment ions for 11-HEDE would need to be determined through infusion experiments.

-

-

Collision Energy and other MS parameters: Optimized for the specific instrument and analyte.

Conclusion and Future Directions

11(S)-HEDE is an understudied eicosanoid with a clear metabolic link to the cyclooxygenase pathway. Its presence in inflammatory contexts, such as in macrophages and potentially in psoriatic skin, suggests a role in inflammation that warrants further investigation. The lack of extensive quantitative data and a clear understanding of its biological function and signaling pathways represent significant knowledge gaps.

Future research should focus on:

-

Developing and validating sensitive and specific chiral LC-MS/MS methods for the routine quantification of 11(S)-HEDE and its enantiomer in various biological matrices.

-

Conducting comprehensive lipidomics studies in inflammatory diseases like psoriasis to determine the concentration of 11(S)-HEDE and its correlation with disease severity.

-

Utilizing purified 11(S)-HEDE in in vitro and in vivo models to elucidate its specific biological functions, including its effects on immune cell activation, chemotaxis, and cytokine production.

-

Screening for potential G-protein coupled receptors that are activated by 11(S)-HEDE to unravel its downstream signaling pathways.

A deeper understanding of 11(S)-HEDE and its role in arachidonic acid metabolism could open new avenues for the development of novel therapeutic strategies for inflammatory diseases.

References

- 1. Chiral lipidomics of monoepoxy and monohydroxy metabolites derived from long-chain polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Human cyclooxygenase-1 activity and its responses to COX inhibitors are allosterically regulated by nonsubstrate fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipidomics profiling reveals the role of glycerophospholipid metabolism in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aberrations in Lipid Expression and Metabolism in Psoriasis | MDPI [mdpi.com]

- 6. osti.gov [osti.gov]

Exploring the Functional Frontier: A Technical Guide to the Novel Eicosanoid 11(S)-HEDE

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosanoids, a class of signaling lipids derived from 20-carbon fatty acids, are pivotal regulators of a vast array of physiological and pathophysiological processes. While classic eicosanoids like prostaglandins and leukotrienes are well-characterized, a universe of novel lipid mediators with untapped therapeutic potential remains to be explored. This technical guide focuses on one such molecule: 11(S)-hydroxy-12,14-eicosadienoic acid, or 11(S)-HEDE.

Despite its discovery as a product of eicosadienoic acid metabolism, 11(S)-HEDE currently stands as an orphan lipid, with no definitively documented biological function in scientific literature[1]. This guide, therefore, serves not as a summary of known functions, but as a comprehensive roadmap for the scientific community to unravel the potential roles of this enigmatic eicosanoid. We will delve into its known biosynthesis, physicochemical properties, and, most critically, provide detailed experimental protocols and hypothetical signaling pathways to guide future research and drug discovery efforts.

Chemical Properties and Synthesis of 11(S)-HEDE

11(S)-HEDE is a monohydroxy fatty acid derived from the precursor eicosadienoic acid (EDA). Its racemic mixture, (±)11-HEDE, is known to be formed from EDA by the action of cyclooxygenase (COX) enzymes and in macrophages[2][3]. The stereospecific synthesis of 11(S)-HEDE is a critical aspect of its study, as the biological activities of eicosanoids are often highly dependent on their stereochemistry. While the precise stereospecificity of COX enzymes in the synthesis of 11-HEDE from EDA is not extensively documented, studies on the metabolism of arachidonic acid by COX-2 have shown the production of 11(R)-HETE, suggesting that the stereochemical outcome can be enzyme-specific[4][5]. The non-enzymatic synthesis of 11-HETE can also occur through free radical oxidation of arachidonic acid, which would likely produce a racemic mixture[6].

Table 1: Physicochemical Properties of 11-hydroxy-12,14-Eicosadienoic Acid ((±)11-HEDE)

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₃₆O₃ | [2] |

| Molecular Weight | 324.5 g/mol | [2] |

| Formal Name | 11-hydroxy-12E,14Z-eicosadienoic acid | [2] |

| λmax | 236 nm | [2] |

| Solubility (Ethanol) | 50 mg/ml | [2] |

| Solubility (DMSO) | 50 mg/ml | [2] |

| Solubility (DMF) | 50 mg/ml | [2] |

| Storage Temperature | -20°C | [2] |

Biosynthesis of 11(S)-HEDE

The primary route for the biosynthesis of 11-HEDE is the oxygenation of eicosadienoic acid (EDA) by cyclooxygenase (COX) enzymes. This process is analogous to the metabolism of other 20-carbon polyunsaturated fatty acids like arachidonic acid.

Caption: Biosynthesis of 11(S)-HEDE from its precursor, eicosadienoic acid.

Proposed Experimental Protocols for the Functional Characterization of 11(S)-HEDE

The lack of a known function for 11(S)-HEDE presents a unique opportunity for discovery. The following protocols are proposed as a comprehensive strategy to identify its biological activities and cellular targets.

Orphan Receptor Screening

Many eicosanoids exert their effects through G-protein coupled receptors (GPCRs). A primary step in characterizing 11(S)-HEDE is to identify its cognate receptor.

a. Radioligand Binding Assay

This classic technique is used to determine if 11(S)-HEDE binds to a panel of known or orphan GPCRs.

-

Objective: To identify specific binding of radiolabeled 11(S)-HEDE to cell membranes expressing a library of GPCRs.

-

Methodology:

-

Membrane Preparation: Prepare membrane fractions from cells individually overexpressing a panel of orphan GPCRs.

-

Radiolabeling: Synthesize a radiolabeled version of 11(S)-HEDE (e.g., with ³H or ¹⁴C).

-

Binding Reaction: Incubate the cell membranes with a fixed concentration of the radiolabeled 11(S)-HEDE in the presence and absence of an excess of unlabeled 11(S)-HEDE (to determine non-specific binding).

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the amount of radioactivity retained on the filters.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. A significant and saturable specific binding to a particular GPCR-expressing membrane preparation suggests a potential interaction.

-

b. CRISPRa Enrichment Screening

A more modern, high-throughput approach to receptor de-orphanization.

-

Objective: To identify the receptor for 11(S)-HEDE from a library of cells endogenously expressing different receptors.

-

Methodology:

-

Library Generation: Create a pooled cell library where each cell overexpresses a single cell surface receptor using a CRISPR activation (CRISPRa) system.

-

Ligand Labeling: Conjugate 11(S)-HEDE to magnetic beads or a fluorescent tag.

-

Cell Sorting: Incubate the cell library with the labeled 11(S)-HEDE and use magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) to isolate cells that bind to the ligand.

-

Sequencing: Identify the enriched cell populations by sequencing the single-guide RNAs (sgRNAs) to determine which receptor was overexpressed in the binding cells.

-

Second Messenger Assays

Once a candidate receptor is identified, the next step is to determine the signaling pathway it activates.

a. cAMP Measurement for Gs and Gi-Coupled Receptors

-

Objective: To determine if 11(S)-HEDE modulates intracellular cyclic AMP (cAMP) levels.

-

Methodology:

-

Cell Culture: Use cells expressing the candidate receptor.

-

Stimulation: Treat the cells with varying concentrations of 11(S)-HEDE. For Gi-coupled receptors, cells should be co-stimulated with an agent that increases basal cAMP levels, such as forskolin.

-

Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a competitive immunoassay (ELISA) or a bioluminescence-based assay.

-

Data Analysis: A decrease in cAMP suggests a Gi-coupled receptor, while an increase suggests a Gs-coupled receptor.

-

b. Calcium Flux Assay for Gq-Coupled Receptors

-

Objective: To determine if 11(S)-HEDE induces an increase in intracellular calcium.

-

Methodology:

-

Cell Loading: Load cells expressing the candidate receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-8).

-

Stimulation: Add varying concentrations of 11(S)-HEDE to the cells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader.

-

Data Analysis: An increase in fluorescence indicates a rise in intracellular calcium, suggesting activation of a Gq-coupled receptor.

-

Caption: A proposed workflow for identifying the receptor and initial signaling of 11(S)-HEDE.

Cell-Based Functional Assays

Based on the known functions of other eicosanoids, particularly those involved in inflammation, the following assays are proposed to screen for the biological activity of 11(S)-HEDE.

a. Macrophage Chemotaxis Assay

-

Objective: To determine if 11(S)-HEDE acts as a chemoattractant for macrophages.

-

Methodology:

-

Cell Culture: Isolate and culture primary macrophages (e.g., bone marrow-derived macrophages).

-

Assay Setup: Use a Boyden chamber or a more advanced microfluidic device to create a concentration gradient of 11(S)-HEDE.

-

Migration: Place macrophages in the upper chamber and allow them to migrate towards the chemoattractant in the lower chamber.

-

Quantification: After a set incubation period, count the number of cells that have migrated to the lower chamber.

-

b. Cytokine Release Assay

-

Objective: To assess the effect of 11(S)-HEDE on the production of pro- or anti-inflammatory cytokines by immune cells.

-

Methodology:

-

Cell Culture: Culture macrophages or other relevant immune cells (e.g., T-cells, mast cells).

-

Stimulation: Treat the cells with 11(S)-HEDE, alone or in combination with an inflammatory stimulus like lipopolysaccharide (LPS).

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Cytokine Measurement: Measure the levels of various cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant using ELISA or a multiplex bead array.

-

Hypothetical Signaling Pathways for 11(S)-HEDE

In the absence of a known receptor and function, we can propose hypothetical signaling pathways for 11(S)-HEDE based on the known mechanisms of structurally similar monohydroxy fatty acids, such as 12-HETE and 15-HETE. These pathways are presented as starting points for experimental validation.

Hypothetical Gq-Coupled Receptor Pathway

Similar to some eicosanoids, 11(S)-HEDE might bind to a Gq-coupled receptor, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.

Caption: A potential Gq-coupled signaling cascade for 11(S)-HEDE.

Hypothetical Gi-Coupled Receptor Pathway

Alternatively, 11(S)-HEDE could activate a Gi-coupled receptor, leading to the inhibition of adenylyl cyclase and activation of other pathways like the MAPK/ERK cascade, similar to the signaling of 12(S)-HETE through GPR31[7][8].

Caption: A potential Gi-coupled signaling cascade for 11(S)-HEDE.

Conclusion and Future Directions

11(S)-HEDE represents a fascinating frontier in eicosanoid research. While its biological function remains to be elucidated, its structural similarity to other bioactive lipids suggests a high probability of it playing a significant role in cellular signaling. The experimental strategies outlined in this guide provide a clear and comprehensive path forward for researchers to de-orphanize this novel eicosanoid. The identification of its receptor and the characterization of its downstream signaling pathways will not only expand our fundamental understanding of lipid mediator biology but may also unveil new therapeutic targets for a range of diseases, from inflammatory disorders to cancer. The journey to understand 11(S)-HEDE is just beginning, and it holds the promise of exciting new discoveries in the field of drug development.

References

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. GPR31 Gene: Function, Signaling, and Research [learn.mapmygenome.in]

- 3. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spatial requirements for 15-(R)-hydroxy-5Z,8Z,11Z, 13E-eicosatetraenoic acid synthesis within the cyclooxygenase active site of murine COX-2. Why acetylated COX-1 does not synthesize 15-(R)-hete - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GPR31 - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of 11(S)-HETE by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid. It is produced through various enzymatic pathways, including cyclooxygenases (COX-1 and COX-2) and cytochrome P450, as well as non-enzymatic lipid peroxidation.[1][2][3] As a signaling molecule, 11(S)-HETE is implicated in various physiological and pathological processes. For instance, it has been shown to induce cellular hypertrophy and activate several key signaling cascades, including those involving protein kinase C (PKC), phosphatidylinositol 3-kinase (PI3K), and extracellular signal-regulated kinases (ERK1/2).[1][4][5] Given its role in cellular function and disease, the accurate and sensitive quantification of 11(S)-HETE in biological matrices is crucial for advancing research and drug development.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of eicosanoids due to its high sensitivity, specificity, and robustness.[6][7] This application note provides a detailed protocol for the quantitative analysis of 11(S)-HETE in biological samples using LC-MS/MS.

11(S)-HETE Signaling Pathway

11(S)-HETE initiates intracellular signaling by activating multiple pathways that influence cellular functions such as migration, spreading, and survival. The diagram below illustrates the key signaling cascades stimulated by 11(S)-HETE, including the PI3K/Akt, MEK/ERK, and Src/FAK pathways.[4][5]

Caption: 11(S)-HETE Signaling Pathways.

Experimental Workflow

The overall workflow for the quantitative analysis of 11(S)-HETE involves sample collection and preparation, followed by instrumental analysis and data processing. A robust sample preparation procedure is critical to remove interfering substances and concentrate the analyte prior to LC-MS/MS analysis.

Caption: Workflow for 11(S)-HETE analysis.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from a method for analyzing fatty acid oxidation products in plasma.[8]

Materials:

-

Biological sample (e.g., 200 µL plasma)

-

Internal Standard (IS) solution (e.g., 15(S)-HETE-d8, 4 ng/µL)

-

Extraction Solvent 1: 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v)

-

Extraction Solvent 2: Hexane

-

Borosilicate glass test tubes (12 x 75mm)

-